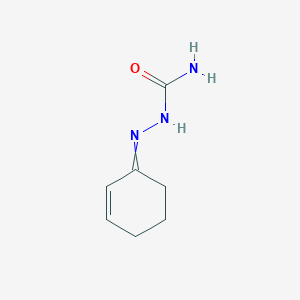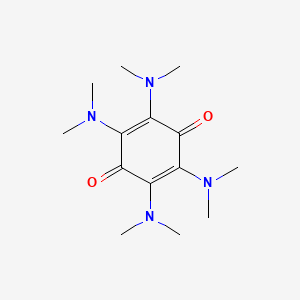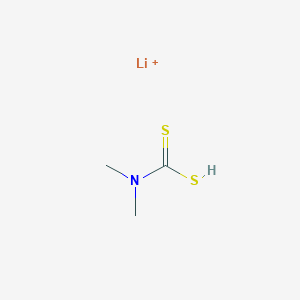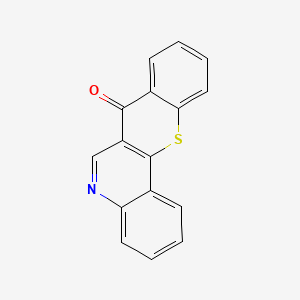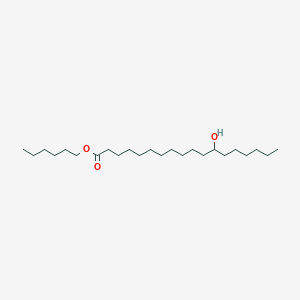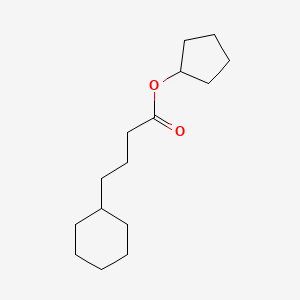
Cyclopentyl 4-cyclohexylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl 4-cyclohexylbutanoate is an organic compound with the molecular formula C15H26O2 It is a member of the ester family, characterized by the presence of a cyclopentyl group attached to a 4-cyclohexylbutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentyl 4-cyclohexylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 4-cyclohexylbutanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl 4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl 4-cyclohexylbutanoic acid.
Reduction: Cyclopentyl 4-cyclohexylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentyl 4-cyclohexylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it useful in studying ester hydrolysis and enzyme-catalyzed reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopentyl 4-cyclohexylbutanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, leading to the formation of cyclopentanol and 4-cyclohexylbutanoic acid. These products can further participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentyl acetate
- Cyclohexyl acetate
- Butyl cyclohexylcarboxylate
Uniqueness
Cyclopentyl 4-cyclohexylbutanoate is unique due to its combination of cyclopentyl and cyclohexyl groups, which impart distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other esters may not be suitable.
Propiedades
Número CAS |
6282-59-3 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
cyclopentyl 4-cyclohexylbutanoate |
InChI |
InChI=1S/C15H26O2/c16-15(17-14-10-4-5-11-14)12-6-9-13-7-2-1-3-8-13/h13-14H,1-12H2 |
Clave InChI |
IKWKABHFKRBPOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCC(=O)OC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



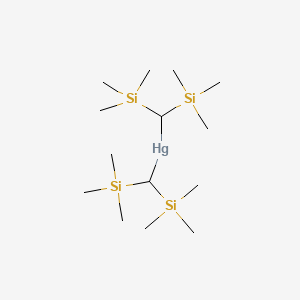
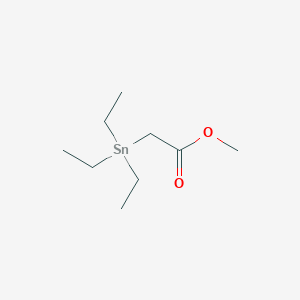
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)

